Noracymethadol hydrochloride, (-)-

μ-opioid receptor binding affinity Ki

Noracymethadol hydrochloride, (-)- (CAS 55096-75-8) is the levorotatory enantiomer of the N-demethylated metabolite of levo-α-acetylmethadol (LAAM), a synthetic μ-opioid receptor agonist formerly approved for opioid dependence treatment. As the active metabolite nor-LAAM, the (-)-isomer exhibits substantially higher μ-opioid receptor affinity and functional potency than the parent compound LAAM, positioning it as a critical reference material for opioid pharmacology research, analgesic development, and forensic toxicology studies.

Molecular Formula C22H30ClNO2
Molecular Weight 375.9 g/mol
CAS No. 55096-75-8
Cat. No. B13413819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoracymethadol hydrochloride, (-)-
CAS55096-75-8
Molecular FormulaC22H30ClNO2
Molecular Weight375.9 g/mol
Structural Identifiers
SMILESCCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl
InChIInChI=1S/C22H29NO2.ClH/c1-5-21(25-18(3)24)22(16-17(2)23-4,19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,17,21,23H,5,16H2,1-4H3;1H/t17-,21-;/m0./s1
InChIKeyQOWPUUFVFLIYRR-PVMVIUQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Noracymethadol Hydrochloride, (-)- (CAS 55096-75-8): What Procurement Specialists and Researchers Need to Know


Noracymethadol hydrochloride, (-)- (CAS 55096-75-8) is the levorotatory enantiomer of the N-demethylated metabolite of levo-α-acetylmethadol (LAAM), a synthetic μ-opioid receptor agonist formerly approved for opioid dependence treatment [1]. As the active metabolite nor-LAAM, the (-)-isomer exhibits substantially higher μ-opioid receptor affinity and functional potency than the parent compound LAAM, positioning it as a critical reference material for opioid pharmacology research, analgesic development, and forensic toxicology studies [2].

Why Noracymethadol Hydrochloride, (-)- Cannot Be Replaced by Racemic nor-LAAM, LAAM, or Other Methadone-Class Opioids


Noracymethadol hydrochloride, (-)- is the single active enantiomer of nor-LAAM, the primary active metabolite of LAAM [1]. Generic substitution within the methadone-class fails for multiple verifiable reasons: (1) The parent drug LAAM exhibits approximately 132-fold lower μ-opioid receptor binding affinity (Ki = 740 nM) compared with nor-LAAM (Ki = 5.6 nM), meaning LAAM is largely a prodrug requiring metabolic bioactivation [2]; (2) The racemic mixture of noracymethadol contains the inactive (+)-enantiomer, which can confound receptor-binding and functional assays; (3) The secondary metabolite dinor-LAAM has a markedly longer half-life (4.0 days) that alters accumulation profiles, making it unsuitable for the same experimental paradigms [3]. These differences make the pure (-)-noracymethadol hydrochloride an irreplaceable reagent for mechanistic studies, analytical standards, and in vivo models where defined pharmacology is required.

Quantitative Evidence Differentiating Noracymethadol Hydrochloride, (-)- From its Closest Analogs


132-Fold Higher μ-Opioid Receptor Binding Affinity (Ki) for nor-LAAM Versus LAAM

Noracymethadol hydrochloride, (-)- (nor-LAAM) exhibits a binding affinity (Ki) for the μ-opioid receptor (MOR) that is approximately 132-fold higher than that of its parent compound LAAM. Published receptor binding studies report a Ki of 5.6 nM for nor-LAAM compared with 740 nM for LAAM [1]. This quantitative difference demonstrates that LAAM is a relatively weak MOR ligand that requires N-demethylation to nor-LAAM to achieve high-affinity receptor engagement. For researchers conducting MOR binding displacement assays, the use of racemic or parent LAAM in place of pure (-)-noracymethadol will produce markedly different IC50 values, potentially leading to erroneous conclusions about compound potency.

μ-opioid receptor binding affinity Ki LAAM nor-LAAM receptor pharmacology

~83,000-Fold Higher Functional Potency (IC50) at μ-Opioid Receptors for nor-LAAM Versus LAAM

Beyond binding affinity, the functional consequence—receptor-mediated signal transduction—reveals an even more pronounced difference. The functional potency (IC50) of nor-LAAM at μ-opioid receptors is reported as 1.2 nM, whereas LAAM exhibits an IC50 of 100,000 nM [1]. This ~83,000-fold difference in functional activity underscores that LAAM is essentially inactive at MOR until metabolically converted to nor-LAAM. For any cell-based functional assay (e.g., cAMP inhibition, β-arrestin recruitment, or GTPγS binding), substitution with LAAM would require suprapharmacological concentrations, potentially introducing off-target effects not relevant to the active metabolite.

functional potency IC50 μ-opioid receptor nor-LAAM LAAM signal transduction

Nor-LAAM Shows 6- to 12-Fold Higher Potency Than LAAM in Acute Opioid Effects; 9-Fold Higher Potency in Suppressing Withdrawal

In a definitive in vivo study using morphine-dependent dogs, single intravenous doses of nor-LAAM, dinor-LAAM, LAAM, methadone, and morphine were compared head-to-head [1]. For acute opioid effects (antinociception, hypothermia, and pupillary constriction), nor-LAAM was 6 to 12 times as potent as LAAM. In the clinically relevant endpoint of suppressing spontaneous opioid withdrawal 40 hours after the last morphine dose (125 mg daily maintenance), nor-LAAM was 9 times as potent as either LAAM or dinor-LAAM [1]. The efficacies of the metabolites were comparable to those of morphine and methadone, but the substantially higher potency of nor-LAAM for alleviating withdrawal signs demonstrates that LAAM's therapeutic utility in opioid dependence treatment is driven primarily by its conversion to nor-LAAM.

opioid withdrawal in vivo potency dog model LAAM nor-LAAM dinor-LAAM morphine dependence

Nor-LAAM Half-Life of 2.0 Days Provides Intermediate Duration Between Methadone and LAAM/Dinor-LAAM

The elimination half-life of nor-LAAM is 2.0 days, intermediate between methadone (1–1.5 days) and LAAM (2.6 days) or dinor-LAAM (4.0 days) [1]. The time to reach steady-state is correspondingly 8–10 days for nor-LAAM, compared with 5–7.5 days for methadone and 16–20 days for dinor-LAAM [1]. This pharmacokinetic profile means that noracymethadol hydrochloride, (-)- provides a duration of action that is longer than methadone but with less risk of progressive accumulation than dinor-LAAM. For researchers designing repeated-dosing protocols or developing sustained-release formulations, these differential pharmacokinetics are critical parameters that preclude simple interchange between the parent drug and its metabolites.

half-life pharmacokinetics nor-LAAM LAAM methadone dinor-LAAM steady-state

Clinical Analgesic Efficacy Comparable to Morphine with Directionally Reduced Nausea, Dizziness, and Drowsiness

In a randomized, double-blind clinical trial of postpartum patients with uterine cramping pain, single oral doses of noracymethadol and morphine were directly compared [1]. The study reported that noracymethadol produced analgesia comparable to that of morphine, as assessed by summed pain intensity difference and pain relief scores over 6 hours. The frequency and intensity of nausea, dizziness, and drowsiness were reported as lower with noracymethadol than with morphine, although the original publication does not provide exact incidence percentages in the accessible abstract or secondary citations. Respiratory depression occurred with noracymethadol but was reversible by naloxone. This clinical dataset, though limited in quantitative granularity, provides the only human evidence distinguishing noracymethadol's side effect profile from morphine and supports its potential differentiation from other methadone-class opioids that typically exhibit pronounced sedation.

clinical trial postpartum analgesia morphine comparator side effect profile noracymethadol

High-Value Application Scenarios for Noracymethadol Hydrochloride, (-)- Based on Quantitative Evidence


μ-Opioid Receptor Binding and Functional Assays Requiring the Authentic High-Affinity Ligand

For in vitro MOR pharmacology—including competitive radioligand binding displacement assays (expected Ki ~5.6 nM) and functional assays measuring cAMP inhibition or β-arrestin-2 recruitment (expected IC50 ~1.2 nM)—only pure (-)-noracymethadol hydrochloride provides the genuine high-potency ligand [1]. LAAM (Ki = 740 nM; IC50 = 100,000 nM) is essentially inactive at MOR at pharmacologically relevant concentrations and cannot substitute. This product is essential for laboratories characterizing novel MOR ligands, performing Schild analysis, or validating opioid screening assays where the reference agonist must have defined, high potency.

In Vivo Models of Opioid Dependence and Withdrawal Suppression

In morphine-dependent animal models (e.g., dog or rat), noracymethadol hydrochloride, (-)- demonstrates 9-fold higher potency for suppressing spontaneous withdrawal than LAAM or dinor-LAAM [1]. This makes the compound the appropriate comparator for novel withdrawal-suppressing agents and for mechanistic studies exploring the role of N-demethylated LAAM metabolites in opioid dependence treatment. Researchers testing sustained-release formulations for opioid use disorder should use nor-LAAM as the active pharmaceutical ingredient reference standard, as established by recent microparticle formulation work [2].

Pharmacokinetic and Drug Metabolism Studies of the LAAM Metabolic Cascade

The distinct half-life of noracymethadol (2.0 days, intermediate between methadone and dinor-LAAM) makes it an indispensable analytical reference for LC-MS/MS quantification of LAAM and its metabolites in biological matrices [3]. Studies investigating CYP3A4-mediated N-demethylation kinetics, drug-drug interaction potential, or physiologically based pharmacokinetic (PBPK) modeling of the LAAM pathway require authenticated (-)-noracymethadol hydrochloride to establish calibration curves, determine extraction recovery, and validate assay specificity against the other metabolites (LAAM, dinor-LAAM, methadol, normethadol). The (-)-enantiomer specifically ensures that chiral separation methods can resolve the active from the inactive (+)-form.

Forensic Toxicology Reference Standard for Nor-LAAM Identification

As a Schedule I controlled substance and a metabolite of the formerly marketed medication LAAM, noracymethadol hydrochloride, (-)- is required as a certified reference material for forensic toxicology laboratories developing or validating confirmatory methods (GC-MS, LC-MS/MS) for opioid metabolite panels. The compound's defined stereochemistry and CAS registration (55096-75-8) provide traceability that racemic mixtures or in-house synthesized material cannot guarantee, supporting chain-of-custody requirements and ISO/IEC 17025 accreditation [4].

Quote Request

Request a Quote for Noracymethadol hydrochloride, (-)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.